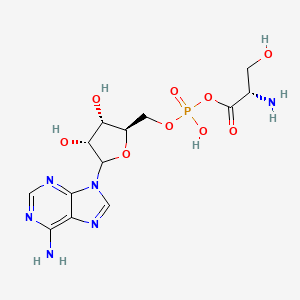

Seryl-adenylate

Description

Structure

3D Structure

Properties

CAS No. |

52435-67-3 |

|---|---|

Molecular Formula |

C13H19N6O9P |

Molecular Weight |

434.3 g/mol |

IUPAC Name |

[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-hydroxypropanoate |

InChI |

InChI=1S/C13H19N6O9P/c14-5(1-20)13(23)28-29(24,25)26-2-6-8(21)9(22)12(27-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-22H,1-2,14H2,(H,24,25)(H2,15,16,17)/t5-,6+,8+,9+,12?/m0/s1 |

InChI Key |

UVSYURUCZPPUQD-SOHHTZENSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CO)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-seryl-adenosine monophosphate L-seryl-AMP seryl adenylate seryl-adenylate |

Origin of Product |

United States |

Enzymatic Formation and Reaction Mechanisms of Seryl Adenylate

Seryl-Adenylate Formation Catalyzed by Seryl-tRNA Synthetase

Seryl-tRNA synthetase (SerRS) is a homodimeric enzyme classified as a class II aminoacyl-tRNA synthetase. nih.govcapes.gov.braars.onlinenih.govreactome.org It catalyzes the activation of serine by ATP to form enzyme-bound this compound and inorganic pyrophosphate (PPᵢ). byjus.commdpi.comnih.govcapes.gov.br This activated intermediate is then poised for the subsequent transfer of the seryl moiety to the 3'-end of the cognate tRNA. nih.govcapes.gov.brnih.gov

Substrate Recognition and Binding in the Catalytic Site

The catalytic site of seryl-tRNA synthetase is specifically structured to recognize and bind its substrates: serine and ATP. srce.hr The binding of these small substrates induces conformational changes within the active site, particularly in the motif 2 loop. researchgate.net In bacterial-type SerRS, conserved arginine residues within motifs 2 and 3 are involved in coordinating ATP binding. aars.online The ATP molecule adopts an unusual bent conformation within the active site, stabilized by interactions with conserved arginines and often divalent metal ions. nih.govcapes.gov.br Serine binding is also precise, held in a specific geometry within the active site. acs.org In some atypical SerRSs, like those found in methanogenic archaea, serine recognition can involve a zinc ion coordinated by conserved protein ligands. embopress.orgnih.gov Accurate seryl-tRNA synthesis can be influenced by tRNA-assisted optimization of amino acid binding to the active site, potentially through tRNA-induced conformational changes in the enzyme. srce.hr

Nucleophilic Attack of Serine Carboxyl Group on ATP α-Phosphate

The formation of this compound proceeds via a nucleophilic attack. The carboxyl group of the serine substrate acts as the nucleophile, attacking the α-phosphate of the bound ATP molecule. byjus.commdpi.comnih.govcapes.gov.br This attack occurs through an in-line displacement mechanism. nih.govcapes.gov.brresearchgate.net The precise positioning of serine and the bent conformation of ATP within the active site are crucial for this nucleophilic attack to occur effectively. nih.govcapes.gov.br The motif 2 loop plays a role in anchoring serine and ATP in a hydrogen-bonded geometry that is favorable for this attack. acs.orgfigshare.com

Role of Divalent Cations (e.g., Mg²⁺, Mn²⁺) in Catalysis

Divalent cations, such as Mg²⁺ and Mn²⁺, are essential for the this compound formation reaction catalyzed by SerRS. nih.govcapes.gov.br These cations are directly involved in stabilizing the transition state of the reaction. nih.govcapes.gov.br Crystal structures have shown a common divalent cation site within the enzyme's active site, where the cation is coordinated by active-site residues and the α-phosphate group of the bound ligands (ATP or this compound). nih.govcapes.gov.br The presence of Mg²⁺-ATP is specifically mentioned as a reactant in the first step of the reaction. capes.gov.brresearchgate.net

Kinetic Competency of this compound as an Intermediate

This compound is established as a kinetically competent intermediate in the aminoacylation reaction catalyzed by seryl-tRNA synthetase. byjus.commdpi.commdpi.comnih.govcapes.gov.brnih.govasm.org This means that this compound is formed and exists transiently within the enzyme's active site before the subsequent transfer of the seryl group to tRNA. The enzyme-bound this compound complex has been captured and studied crystallographically, providing direct evidence for its role as an intermediate. nih.govcapes.gov.br In the absence of tRNA, but in the presence of pyrophosphatase, the this compound intermediate can be trapped within the enzyme. asm.org

Molecular Mechanism of Adenylation

The molecular mechanism of adenylation by seryl-tRNA synthetase involves the precise positioning of serine and ATP within the catalytic site, facilitated by interactions with conserved amino acid residues and divalent cations. The serine carboxylate performs an in-line nucleophilic attack on the α-phosphate of ATP. This attack is stabilized by the enzyme's active site architecture and the presence of divalent metal ions, leading to the formation of a phosphodiester bond between serine and AMP, and the release of inorganic pyrophosphate. byjus.commdpi.comnih.govcapes.gov.brresearchgate.net The bent conformation of ATP is important for this mechanism. nih.govcapes.gov.br The process is a fundamental example of how enzymes utilize precise substrate binding and transition state stabilization to catalyze essential biochemical reactions. nih.govcapes.gov.bracs.orgembopress.orgnih.govfigshare.com

In-Line Displacement Mechanism

The formation of this compound proceeds via an in-line displacement mechanism. nih.govcapes.gov.brresearchgate.netembopress.org In this mechanism, the carboxylate oxygen of serine directly attacks the alpha-phosphate of ATP. nih.govcapes.gov.brmdpi.comresearchgate.netnih.govebi.ac.uk The attacking serine carboxyl group and the leaving pyrophosphate group are positioned in-line with respect to the alpha-phosphate. nih.govcapes.gov.brresearchgate.net This arrangement facilitates a single nucleophilic substitution (Sɴ2-like) reaction at the alpha-phosphate center of ATP. oup.com

Crystal structures of SerRS in complex with ATP and serine have provided insights into the geometry of the substrates in the active site, supporting this in-line displacement mechanism. nih.govcapes.gov.brembopress.org The ATP molecule in the active site of class II synthetases, including SerRS, is often found in an unusual bent conformation, which is stabilized by interactions with conserved amino acid residues and divalent cations, such as magnesium or manganese ions. nih.govcapes.gov.brembopress.org This bent conformation is considered essential for the in-line displacement mechanism during amino acid activation. nih.govcapes.gov.brembopress.org Divalent cations are crucial for this reaction and are often directly involved in stabilizing the transition state by coordinating the phosphate (B84403) groups of ATP. nih.govcapes.gov.broup.comembopress.orgnih.govnih.gov

Conformational Changes in SerRS upon Substrate Binding and Adenylate Formation

Binding of substrates (serine and ATP) to seryl-tRNA synthetase induces conformational changes in the enzyme, particularly within the active site. nih.govcapes.gov.brnih.govnih.govresearchgate.netlbl.gov These changes are important for proper positioning of the reactants, catalysis, and subsequent steps of the aminoacylation reaction.

Studies involving crystal structures of SerRS in different liganded states (e.g., with ATP, this compound, or substrate analogs) have revealed these conformational dynamics. nih.govcapes.gov.brnih.govembopress.orgresearchgate.net For instance, the binding of small substrates like serine and ATP can lead to conformational changes in specific loops within the active site, such as the motif 2 loop in some SerRS variants. nih.govresearchgate.net These changes can involve shifts in the position of loops and concerted movements of conserved amino acid side chains that interact with the substrates. researchgate.net

The conformational changes upon substrate binding can also play a role in substrate recognition and specificity. nih.gov In some cases, the binding of the cognate amino acid induces a conformational change that stabilizes an "ordering loop," which is crucial for productive substrate interaction. nih.gov This serine-induced conformational change may also serve as a signal for the binding of cognate tRNA and the initiation of the second step of aminoacylation. nih.gov

Furthermore, studies on human SerRS have shown that binding of a this compound analog in the catalytic domain can dramatically influence the position of insertions in other domains, highlighting long-range conformational communication within the enzyme. nih.gov

Comparison with Other Adenylate-Forming Enzymes

The adenylate formation reaction catalyzed by aminoacyl-tRNA synthetases, including SerRS, is a common mechanism among these enzymes for activating their cognate amino acids. nih.govresearchgate.net However, there are variations in the specific requirements and mechanisms among different aaRS classes and even within the same class from different organisms.

A notable difference among aaRSs is the requirement of tRNA for adenylate formation. While many aaRSs can catalyze the amino acid activation step (forming the aminoacyl-adenylate) in the absence of tRNA, certain synthetases, such as glutaminyl-tRNA synthetase (GlnRS), glutamyl-tRNA synthetase (GluRS), arginyl-tRNA synthetase (ArgRS), and some Class I lysyl-tRNA synthetases (LysRS), require the presence of their cognate tRNA for efficient adenylate formation. mdpi.comnih.govembopress.orgebi.ac.ukpnas.org SerRS, in contrast to these enzymes, typically catalyzes the first step of aminoacylation in the absence of cognate tRNA. embopress.org

Despite these differences, the core chemical mechanism of nucleophilic attack by the amino acid carboxylate on the alpha-phosphate of ATP via an in-line displacement is conserved among adenylate-forming aaRSs. nih.govcapes.gov.brmdpi.comresearchgate.netnih.govebi.ac.uk

A comparative overview of adenylate formation characteristics in selected aminoacyl-tRNA synthetases is presented in the table below:

| Enzyme | Class | tRNA Required for Adenylate Formation? | ATP Conformation in Active Site | Divalent Cation Requirement |

| Seryl-tRNA Synthetase (SerRS) | II | No embopress.org | Bent nih.govcapes.gov.brembopress.org | Yes (Mg²⁺ or Mn²⁺) nih.govcapes.gov.broup.comembopress.orgnih.govnih.gov |

| GlnRS | I | Yes mdpi.comnih.govpnas.org | Not specified in sources | Yes oup.com |

| GluRS | I | Yes mdpi.comnih.gov | Not specified in sources | Yes oup.com |

| ArgRS | I | Yes mdpi.comnih.govebi.ac.uk | Not specified in sources | Yes oup.com |

| LysRS (some Class I) | I | Yes mdpi.comnih.gov | Not specified in sources | Yes oup.com |

| Other aaRSs | I/II | Generally No (for many) nih.gov | Bent (Class II) embopress.orgnih.gov | Yes oup.com |

Note: This table summarizes information from the provided sources and may not be exhaustive for all known aaRSs or all their characteristics.

Diadenosine Tetraphosphate (B8577671) (Ap₄A) Synthesis from this compound

This compound, as an enzyme-bound intermediate, can participate in alternative reactions besides the standard transfer of serine to tRNA. One such reaction is the synthesis of diadenosine tetraphosphate (Ap₄A). nih.govcapes.gov.broup.comnih.govfrontiersin.orgresearchgate.netbibliotekanauki.pl

Ap₄A is a dinucleoside polyphosphate that can be synthesized by aminoacyl-tRNA synthetases from the enzyme-bound aminoacyl-adenylate intermediate and a second molecule of ATP. nih.govcapes.gov.broup.comnih.govfrontiersin.orgresearchgate.net In the case of SerRS, this involves the reaction between enzyme-bound this compound and a second ATP molecule. nih.govcapes.gov.br

The synthesis of Ap₄A from this compound and ATP can also occur via an in-line displacement mechanism. nih.govcapes.gov.br In this reaction, the gamma-phosphate of the second ATP molecule attacks the alpha-phosphate of the enzyme-bound this compound. nih.govcapes.gov.broup.com This results in the formation of Ap₄A and the release of serine. nih.govcapes.gov.broup.com Crystal structures have shown that a second ATP molecule can bind to SerRS in a position that allows its gamma-phosphate to occupy a similar location as the beta-phosphate of the initial ATP molecule used for adenylate formation, facilitating this reaction. nih.govcapes.gov.br

The ability to synthesize Ap₄A varies among different aminoacyl-tRNA synthetases. oup.comfrontiersin.orgresearchgate.net SerRS is categorized among the aaRSs that exhibit low efficiency in Ap₄A synthesis compared to others like phenylalanyl-tRNA synthetase (PheRS), lysyl-tRNA synthetase (LysRS), and histidyl-tRNA synthetase (HisRS), which have high Ap₄A synthesis activity. oup.comresearchgate.net

The synthesis of Ap₄A by aaRSs is generally inhibited by the presence of cognate tRNA, as tRNA competes with the second ATP molecule for the aminoacyl-adenylate intermediate. nih.gov This highlights the central role of the aminoacyl-adenylate, such as this compound, as a branching point for either protein synthesis (via tRNA aminoacylation) or the synthesis of signaling molecules like Ap₄A. nih.govfrontiersin.orgresearchgate.net

Structural Basis of Seryl Adenylate Recognition and Binding

Seryl-tRNA Synthetase Crystal Structures with Seryl-Adenylate Analogs

Crystal structures of seryl-tRNA synthetase from various organisms, including Thermus thermophilus and Pyrococcus horikoshii, in complex with this compound analogs have been determined to high resolutions. nih.govrcsb.orgresearchgate.netnih.gov These structures reveal a deep hydrophilic cleft within the catalytic domain where the this compound analog is bound. researchgate.netnih.gov Analogs such as 5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-SA) have been particularly useful in these studies as they are non-hydrolyzable and mimic the transition state or the this compound intermediate itself. researchgate.netnih.gov

Specificity of Serine Side Chain Recognition

The active site of SerRS exhibits high specificity for the serine side chain. This specificity is crucial for ensuring that serine, and not a structurally similar amino acid like threonine, is activated and attached to tRNA(Ser). In bacterial-type SerRSs, the recognition of the serine side chain involves specific interactions with residues in the active site. researchgate.net For instance, the hydroxyl group of serine is recognized through hydrogen bonding networks. In contrast, methanogenic archaea possess an unusual SerRS that employs a distinct, zinc-dependent mechanism for serine recognition, where a zinc ion coordinated by conserved cysteine and glutamate (B1630785) residues binds the amino group of serine. nih.govembopress.org This highlights an evolutionary divergence in the strategies for serine recognition by SerRS.

Adenine (B156593) Recognition in the Active Site

The adenine moiety of this compound is also specifically recognized within the active site. This recognition involves interactions with residues that form a binding pocket for the adenine ring. These interactions typically involve hydrogen bonds and stacking interactions with aromatic amino acid side chains. The precise network of interactions ensures the correct positioning of the adenylate for the subsequent transfer reaction.

Role of Conserved Motifs (e.g., Motif 1, Motif 2, Motif 3) in Class II Synthetases

Seryl-tRNA synthetase belongs to Class II aminoacyl-tRNA synthetases, which are characterized by a catalytic domain containing three conserved motifs: Motif 1, Motif 2, and Motif 3. nih.govembopress.orgnih.govsrce.hr

Motif 2: A critical component of the active site, the Motif 2 loop is directly involved in binding ATP, the amino acid (serine), and the 3'-end of tRNA. srce.hrnih.govresearchgate.net Mutations in conserved amino acids within the Motif 2 loop can affect ATP and serine binding and impair tRNA-dependent amino acid recognition. nih.govcapes.gov.br The Motif 2 loop interacts within the major groove of the tRNA acceptor stem. embopress.orgrcsb.org

Motif 3: Also contributes to the active site and is involved in substrate binding. researchgate.netnih.govsrce.hr

These conserved motifs collectively form the structural framework of the active site and play essential roles in the recognition and binding of this compound and other substrates.

Hydrogen Bonding Networks and Stabilizing Interactions

The binding of this compound within the active site is stabilized by an extensive network of hydrogen bonds and other non-covalent interactions. Crystal structures show that the this compound analog is bound in a deep hydrophilic cleft through numerous hydrogen bond interactions. researchgate.netnih.gov Specific residues within the conserved motifs and surrounding loops contribute to these interactions, precisely positioning the this compound for catalysis. Divalent cations, such as magnesium or manganese ions, are also essential for the aminoacylation reaction and are often found coordinated near the phosphate (B84403) group of ATP or this compound in crystal structures, stabilizing the bent conformation of ATP and potentially the transition state. nih.govcapes.gov.br

Structural Dynamics Induced by this compound Binding

The binding of this compound is not a rigid process but induces structural dynamics within the enzyme, particularly in the active site. These conformational changes are important for the catalytic mechanism and the ordered progression of the aminoacylation reaction.

Conformational Ordering of Active Site Loops (e.g., Motif 2 Loop)

Upon binding of this compound and/or tRNA, the active site loops, especially the Motif 2 loop, undergo significant conformational changes. nih.govembopress.orgrcsb.orgtandfonline.comnih.gov In the absence of tRNA, the active site loops may be more flexible. acs.org However, the presence of tRNA, and the positioning of its 3'-end into the active site, can induce a conformational switch, leading to a more ordered conformation of the active site. embopress.orgrcsb.org This ordering involves the precise positioning of residues within the Motif 2 loop and other active site elements to optimize interactions with the bound adenylate and facilitate the subsequent transfer of the seryl moiety to tRNA. tandfonline.comnih.gov Molecular dynamics simulations suggest that active site residues of the Motif 2 loop approach the substrates through slow diffusive motion and undergo faster librational motion to achieve precise hydrogen bond geometry. tandfonline.comnih.gov

Long-Range Conformational Changes and Allosteric Effects within SerRS

The binding of this compound to the active site of SerRS can induce conformational changes within the enzyme, some of which can propagate over long distances, leading to allosteric effects. nih.gov These changes are crucial for the proper functioning and regulation of SerRS.

In human SerRS, the binding of a this compound analog has been shown to induce a conformational change in the tRNA binding domain (TBD), which is located approximately 70 Å away from the adenylate binding site in the catalytic domain. nih.gov This long-range effect involves the structural ordering of insertions specific to higher eukaryotic SerRS, particularly Insertion I. nih.gov This suggests a communication pathway between the active site and distal parts of the enzyme.

While the exact mechanisms of long-range communication and allostery in SerRS are still being investigated, research indicates that conformational transitions induced by amino acid binding are a common feature in some aminoacyl-tRNA synthetases. embopress.org In some cases, the formation of the aminoacyl-adenylate is required for the ordering of specific loops in the active site. embopress.org

Studies on other aminoacyl-tRNA synthetases, such as threonyl-tRNA synthetase (ThrRS), have shown that substrate binding triggers significant conformational changes in regions surrounding the active site, including the motif 2 loop and an "ordering loop" that closes over the active site cavity upon substrate binding. researchgate.net These findings provide a potential framework for understanding similar conformational dynamics in SerRS.

The allosteric effects within SerRS upon this compound binding can influence various aspects of the enzyme's activity, including substrate specificity and the subsequent binding of tRNA.

Influence on tRNA Binding Site Conformation

The formation of this compound within the active site of SerRS has a direct influence on the conformation of the tRNA binding site, preparing the enzyme for the subsequent step of transferring the activated serine to the cognate tRNA. oup.com

In Thermus thermophilus SerRS, the presence of seryl adenylate is thought to encourage the binding of tRNA at the active site by stabilizing the motif 2 loop that interacts with the tRNA acceptor stem. oup.com This suggests a cooperative binding mechanism where the formation of the intermediate enhances the affinity or proper positioning of the tRNA.

Furthermore, the tRNA itself can induce conformational changes in the SerRS active site, optimizing the binding site for serine and enhancing the discrimination against non-cognate amino acids. researchgate.netsrce.hr This tRNA-assisted mechanism highlights the interplay between this compound formation and tRNA binding in ensuring the accuracy of aminoacylation.

Kinetic studies have shown that the presence of cognate tRNA can significantly decrease the Km value for serine, indicating that tRNA-SerRS interactions optimize serine binding. srce.hr This optimization is believed to be a consequence of tRNA-induced conformational changes in the enzyme's active site. srce.hr Structural features of SerRS, such as the flexibility of the motif 2 loop and the presence of a C-terminal peptide, are crucial for this tRNA-dependent serine recognition. srce.hr

In yeast SerRS, the binding of one molecule of tRNA per dimeric enzyme is more specific and efficient in catalyzing this compound formation than the apoenzyme alone. researchgate.net This suggests that the tRNA-induced conformational change can occur concomitantly at both subunits of the dimer. srce.hr

Fidelity and Specificity in Seryl Adenylate Synthesis

Discrimination Against Non-Cognate Amino Acids

Seryl-tRNA synthetase exhibits a high degree of specificity for serine, effectively discriminating against other amino acids that are present in the cellular environment. This discrimination is critical because several other amino acids share structural similarities with serine, particularly in their side chains.

Competitive Binding of Amino Acid Analogs (e.g., Threonine, Asparagine, Alanine (B10760859), Glycine)

Non-cognate amino acids can potentially compete with serine for binding to the active site of SerRS. Among the natural amino acids, threonine, asparagine, alanine, and glycine (B1666218) are particularly relevant competitors due to their structural resemblance to serine nih.govresearchgate.net.

Studies have shown that threonine can compete with serine for the formation of the activated intermediate, seryl-adenylate nih.govresearchgate.net. This is likely due to the presence of a hydroxyl group in threonine's side chain, similar to that in serine. However, the additional methyl group in threonine distinguishes it from serine and influences its binding affinity and activation efficiency by SerRS.

Computational studies examining the binding energies of various amino acids to SerRS have provided insights into the potential for competitive binding. These studies suggest that while threonine is a significant competitor, alanine and glycine are not expected to compete significantly for the formation of the activated intermediate nih.govresearchgate.net. Asparagine is also predicted to compete with serine for the formation of the activated intermediate nih.govresearchgate.net.

Data on the relative binding energies of these amino acids to SerRS in the activated mode highlight the differences in their interactions with the enzyme's active site.

| Amino Acid | Relative Binding Energy (kcal/mol, relative to serine) | Competitive Binding (in vitro/computational) |

| Serine | 0 | Cognate substrate |

| Threonine | -12.09 | Significant competition nih.govresearchgate.net |

| Asparagine | Close to threonine | Predicted to compete nih.govresearchgate.net |

| Alanine | Significantly lower than threonine and asparagine | Not significant competition nih.govresearchgate.net |

| Glycine | Significantly lower than threonine and asparagine | Not significant competition nih.govresearchgate.net |

*Note: Relative binding energy values are illustrative and based on computational predictions researchgate.net. Experimental kinetic data support the competitive behavior of threonine, alanine, and glycine nih.govresearchgate.net.

The ability of SerRS to discriminate between serine and these analogs is crucial for maintaining translational accuracy.

Thermodynamic and Kinetic Selectivity in Adenylate Formation

The specificity of this compound formation is governed by both thermodynamic and kinetic factors. The enzyme's active site is structured to favor the binding of serine over non-cognate amino acids, contributing to thermodynamic selectivity. This involves specific interactions between serine's side chain hydroxyl group and residues within the active site srce.hr.

Kinetic selectivity arises from differences in the rates of adenylate formation for serine and competing amino acids. While SerRS can misactivate structurally similar threonine in vitro, the efficiency of this misactivation is significantly lower than that of serine activation srce.hrnih.gov. The enzyme's catalytic machinery is optimized for the efficient formation of this compound, with slower kinetics for the formation of erroneous aminoacyl-adenylates.

The presence of cognate tRNA can further enhance both the efficiency and specificity of this compound formation srce.hrnih.gov.

Pre-Transfer Proofreading Mechanisms

Beyond the initial selection during amino acid binding and adenylate formation, seryl-tRNA synthetase also employs pre-transfer proofreading mechanisms to correct any errors that may occur. These mechanisms act before the transfer of the aminoacyl moiety to tRNA.

Hydrolytic Cleavage of Erroneous Aminoacyl-Adenylates

One key proofreading mechanism involves the hydrolytic cleavage of erroneous aminoacyl-adenylates. If a non-cognate amino acid is mistakenly activated to form an aminoacyl-adenylate, SerRS can hydrolyze this incorrect intermediate, preventing its transfer to tRNA. While the search results did not provide explicit details on the hydrolytic cleavage of this compound specifically when misformed with a non-cognate amino acid, this is a general proofreading mechanism employed by many aminoacyl-tRNA synthetases to maintain fidelity. The misactivated threonine-adenylate, for instance, is a likely substrate for such a proofreading hydrolysis mechanism by SerRS, although direct experimental data on this specific reaction in the provided sources is limited.

tRNA-Assisted Optimization of Amino Acid Binding and Recognition

Cognate tRNA plays a significant role in enhancing the accuracy of amino acid recognition by SerRS. The binding of tRNASer to SerRS can induce conformational changes in the enzyme's active site that optimize the binding pocket for serine and disfavor the binding of non-cognate amino acids srce.hrnih.gov. This tRNA-assisted mechanism improves the discrimination between serine and structurally similar amino acids like threonine srce.hrnih.gov.

In the presence of tRNASer, the binding of serine to SerRS is significantly improved, as indicated by a decreased Km value for serine srce.hr. This suggests that sequence-specific interactions between tRNA and SerRS facilitate the optimal positioning of serine within the active site, leading to more efficient and specific activation srce.hr.

Role of tRNA-Induced Conformational Changes in Enhancing Specificity

The binding of tRNASer to SerRS triggers conformational changes in the enzyme, particularly in the active site srce.hrnih.gov. These structural rearrangements are crucial for enhancing the specificity of this compound synthesis. The tRNA-induced conformational changes can refine the amino acid binding pocket, making it a more precise fit for serine and less accommodating for non-cognate amino acids srce.hr.

Specific structural features of SerRS, such as the flexibility of the motif 2 loop and the presence of a C-terminal peptide, are important for this tRNA-dependent serine recognition srce.hr. The interaction with tRNA is thought to lead to a transient protein-RNA complex that activates the cognate amino acid more efficiently and specifically than the enzyme alone srce.hr. This allosteric effect of tRNA binding on the amino acid activation step is a critical component of the proofreading mechanism, ensuring that only the correct amino acid is efficiently channeled towards the formation of the aminoacyl-tRNA.

Evolutionary Adaptations for Fidelity Maintenance

The high fidelity observed in protein synthesis is a result of significant evolutionary pressure on aminoacyl-tRNA synthetases, including SerRS, to accurately pair amino acids with their corresponding tRNAs. guidetopharmacology.orgnih.gov Evolutionary adaptations have shaped the structural and functional properties of aaRS to minimize errors in aminoacylation.

Key evolutionary adaptations related to fidelity maintenance in this compound synthesis and subsequent serylation include:

Development of Specific Active Sites: The evolution of highly specific amino acid binding pockets in SerRS allows for fine discrimination between serine and structurally similar amino acids. fishersci.finih.gov The interaction between the amino acid side chain and the enzyme's active site is a fundamental principle in achieving high specificity. wikipedia.org

Acquisition of Editing Domains: The evolution of editing domains or sites within or associated with some aaRS provides a proofreading mechanism to correct errors that occur during the initial activation step. guidetopharmacology.orgnih.govwikipedia.org While not universal among all aaRS, the presence of editing activity in some SerRS variants underscores its importance in maintaining fidelity. wikipedia.org

Adaptations in Mitochondrial Systems: Mitochondrial SerRS (mSerRS) in some organisms, like humans, interacts with highly degenerated mitochondrial tRNAsSer that lack canonical structural features. uni.lunih.gov This has driven the evolution of unique recognition mechanisms in mSerRS, including shape-selective readout and dual-mode recognition of different mitochondrial tRNASer isoacceptors, highlighting adaptation to distinct cellular environments and evolutionary pressures. uni.lunih.gov

Co-evolution of Enzyme and tRNA: The intricate and specific interactions between SerRS and tRNASer are a product of long-term co-evolution. nih.gov This co-evolution has refined the recognition process, ensuring that the transient protein-RNA complex efficiently and specifically activates the cognate amino acid. wikipedia.org

The evolutionary history of aminoacyl-tRNA synthetases is complex, with different classes and subclasses evolving distinct strategies for substrate recognition and fidelity. fishersci.finih.govwikipedia.orgfishersci.se The mechanisms employed by SerRS for maintaining fidelity in this compound synthesis and tRNA serylation exemplify how evolutionary forces have shaped molecular machinery to ensure the accuracy of fundamental biological processes like protein synthesis.

Seryl Adenylate in Non Canonical Biological Pathways

Role in Antibiotic Biosynthesis

Seryl-adenylate plays a significant role in the biosynthesis of several antibiotics, acting as an activated form of serine that can be incorporated into complex molecular structures. Its involvement is particularly well-characterized in the production of sideromycins like albomycin (B224201).

Albomycin Biosynthesis Pathway

Albomycins are a group of naturally occurring sideromycins produced by Streptomyces species. nih.govebi.ac.uk These antibiotics consist of a thioheptose core linked to a ferrichrome-type siderophore via a serine residue. nih.gov The biosynthesis of albomycin is a complex process orchestrated by a gene cluster, such as the 25-gene cluster found in Streptomyces griseus ATCC 700974. nih.gov The pathway involves the assembly of the ferrichrome siderophore and the thiofuranosyl cytosine antibiotic (SB-217452). Key enzymatic steps lead to the formation of the thionucleoside core, followed by its conjugation with serine and the siderophore moiety. nih.govnih.gov

This compound as a Seryl Donor in Antibiotic Formation

In the context of albomycin biosynthesis, this compound serves as the activated seryl donor for the formation of the amide bond linking the serine residue to the thioheptose core, ultimately forming the SB-217452 moiety. nih.govrsc.org This activated serine is generated through the adenylation of L-serine, a process typically catalyzed by aminoacyl-tRNA synthetases (aaRSs). nih.gov While aminoacyl-tRNAs are common aminoacyl donors in some non-ribosomal peptide synthesis processes, research indicates that this compound itself is the substrate utilized by certain enzymes in the albomycin pathway. nih.govrsc.orgnih.gov

AbmF and AbmK Enzymes in Albomycin Synthesis

Within the albomycin biosynthetic gene cluster, the enzymes AbmF and AbmK are directly involved in the utilization and supply of this compound. AbmK is a seryl-tRNA synthetase (SerRS) that is believed to supply the this compound for albomycin biosynthesis through its serine adenylation activity. nih.govnih.govrsc.org Interestingly, AbmK is resistant to inhibition by SB-217452, the toxic warhead of albomycin, which is crucial for the producing organism's self-protection. nih.govnih.gov AbmF, which shares similarities with aminoacyl-tRNA synthetases, functions as a unique ligase that catalyzes the condensation reaction between the 6′-amino-4′-thionucleoside with a D-ribo configuration and the this compound provided by AbmK. nih.gov This reaction forms the serine-nucleoside conjugate, a precursor to SB-217452. nih.gov

Structural Mimicry by Antibiotic Intermediates (e.g., SB-217452)

The albomycin warhead, SB-217452, is a potent inhibitor of bacterial seryl-tRNA synthetases (SerRSs). nih.govasm.org This inhibitory activity stems from its structural resemblance to the natural substrate of SerRS, this compound. nih.govasm.orgmdpi.com By mimicking this compound, SB-217452 can bind to the active site of bacterial SerRS, thereby blocking the enzyme's ability to aminoacylate tRNA with serine and interfering with protein synthesis. nih.govasm.orgmdpi.comasm.org Molecular modeling studies support this mimicry, showing that the modified cytosine base in SB-217452 structurally resembles the adenine (B156593) of this compound within the SerRS active site. rsc.org The potent antimicrobial activity of albomycins is attributed to this "Trojan horse" mechanism, where the siderophore facilitates uptake into bacterial cells, and the released SB-217452 inhibits essential protein synthesis. nih.govmdpi.com

Involvement in Other Carrier Protein Ligation Pathways

Beyond antibiotic biosynthesis, this compound is implicated in other biological pathways involving the ligation of serine to carrier proteins. Enzymes classified as L-serine:[L-seryl-carrier protein] ligase (AMP-forming) catalyze the activation of L-serine to (L-seryl)adenylate. enzyme-database.orgenzyme-database.org This activated seryl moiety is subsequently transferred to the free thiol of a phosphopantetheine arm on a peptidyl-carrier protein (PCP) domain. enzyme-database.orgenzyme-database.org This PCP domain can be part of the same protein or a different protein. enzyme-database.orgenzyme-database.org This type of reaction is analogous to the initial adenylation step carried out by aminoacyl-tRNA synthetases but involves a carrier protein instead of tRNA. While specific examples outside of antibiotic biosynthesis were not extensively detailed in the search results, the enzymatic classification indicates the existence of such seryl-carrier protein ligation pathways where this compound is a key intermediate.

Evolutionary Aspects of Seryl Adenylate Formation and Serrs

Divergence of SerRS Across Domains of Life (Bacteria, Archaea, Eukaryotes)

Seryl-tRNA synthetases are found in all three domains of life: Bacteria, Archaea, and Eukaryotes. While the core function of catalyzing seryl-adenylate formation and subsequent serine transfer to tRNA(Ser) is conserved, SerRS enzymes exhibit notable divergence in sequence, structure, and mechanisms across these domains. SerRS belongs to Class II aminoacyl-tRNA synthetases, characterized by a catalytic domain with an antiparallel β-sheet architecture containing three conserved motifs nih.gov.

Interactive Table 1: Conserved Motifs in Class II SerRS Across Domains

| Domain | Motif 1 | Motif 2 | Motif 3 |

| Bacteria | Conserved Sequence | Conserved Sequence | Conserved Sequence |

| Archaea | Conserved Sequence | Conserved Sequence | Conserved Sequence |

| Eukaryotes | Conserved Sequence | Conserved Sequence | Conserved Sequence |

| Note: While the motifs are conserved, overall sequence similarity can be low, particularly for atypical variants. |

Atypical SerRS Variants and Their Distinct Mechanisms

Evolution has led to the emergence of atypical SerRS variants with unique structural features and catalytic mechanisms, particularly in certain archaeal lineages and eukaryotic organelles.

Methanogenic Archaea SerRS with Zinc-Dependent Serine Recognition

Methanogenic archaea, such as Methanosarcina barkeri, possess an unusual SerRS that is evolutionarily distinct from the canonical bacterial and eukaryotic forms nih.govnih.govresearchgate.net. Structural studies of Methanosarcina barkeri SerRS have revealed two key idiosyncratic features: a novel N-terminal tRNA-binding domain and an active site zinc ion nih.govnih.gov.

The presence of an active site zinc ion represents a fundamental difference in serine recognition compared to bacterial-type SerRSs nih.govnih.gov. The tetra-coordinated Zn²⁺ ion in methanogenic SerRS is bound by three conserved protein ligands (Cys306, Glu355, and Cys461) and directly interacts with the amino group of the serine substrate nih.govnih.gov. This zinc-dependent mechanism is essential for enzymatic activity, as confirmed by mutational analysis of the zinc-binding ligands nih.govnih.gov. This makes SerRS the only known aminoacyl-tRNA synthetase system to have evolved two distinct mechanisms for recognizing the same amino acid substrate nih.govnih.govproteopedia.org.

Interactive Table 2: Key Features of Methanogenic Archaea SerRS

| Feature | Description | Contrast to Canonical SerRS |

| N-terminal Domain | Novel tRNA-binding domain. nih.govnih.gov | Different from the tRNA-binding domain in bacterial SerRS. ftb.com.hr |

| Active Site Zinc Ion | Tetra-coordinated Zn²⁺ ion binds the amino group of serine. nih.govnih.gov | Canonical SerRS does not use a zinc ion for serine recognition. nih.govnih.gov |

| Serine Recognition | Zinc-dependent mechanism. nih.govnih.gov | Fundamentally different from bacterial-type SerRS. nih.govnih.gov |

| Evolutionary Distinction | Evolutionarily distinct from other SerRSs. nih.govnih.govresearchgate.net | Represents a unique evolutionary trajectory. nih.govnih.govproteopedia.org |

Metazoan Mitochondrial SerRS Evolution via Domain Collapse and Active Site Ablation

Metazoan mitochondrial SerRS presents another fascinating example of atypical evolution. Unlike the common pattern of domain additions or alternative splicing observed in eukaryotic aaRSs, the heterodimeric metazoan mitochondrial SerRS arose from a homodimeric ancestor through a process involving the collapse of an entire domain in one subunit and the ablation of an active site in the other nih.govcsic.esoup.comresearchgate.net.

This unique evolutionary pathway retained aminoacylation activity while simultaneously creating a new surface necessary for orthogonal functions nih.govcsic.esoup.com. In animals, a second paralogous mitochondrial serS gene, coding for the protein SLIMP (Seryl-tRNA synthetase-Like Insect Mitochondrial Protein), evolved from a duplication event early in metazoan evolution csic.esoup.com. In species containing SLIMP, the active mitochondrial SerRS is often a heterodimer of SerRS2α and SLIMP csic.esoup.com. The co-evolution of SLIMP and SerRS2α in these species involved the loss of the N-terminal coiled-coil domain in the SerRS2α subunit and the collapse of the catalytic site of SLIMP csic.esresearchgate.net. This highlights a new paradigm for repurposing members of the ancient tRNA synthetase family nih.govcsic.esoup.com.

Metazoan mitochondrial tRNAs(Ser) also show significant divergence, often lacking structural features conserved in canonical cytosolic tRNAs, such as the long variable arm oup.comresearchgate.net. This divergence in tRNA structure likely co-evolved with the unique adaptations of mitochondrial SerRS oup.comresearchgate.net.

Interactive Table 3: Metazoan Mitochondrial SerRS Evolution

| Evolutionary Event | Description | Functional Consequence |

| Gene Duplication | Duplication of a mitochondrial serS2 gene leading to SLIMP. csic.esoup.com | Provided a basis for functional divergence. csic.esoup.com |

| Domain Collapse (SLIMP) | Collapse of an entire domain in the SLIMP subunit. nih.govcsic.esoup.comresearchgate.net | Contributes to heterodimer formation and new surface creation. nih.govcsic.esoup.com |

| Active Site Ablation (SLIMP) | Loss of the catalytic site in the SLIMP subunit. nih.govcsic.esoup.comresearchgate.netresearchgate.net | The heterodimer retains aminoacylation activity through the other subunit. nih.govcsic.esoup.comresearchgate.net |

| Domain Loss (SerRS2α) | Loss of the N-terminal coiled-coil domain in the SerRS2α subunit. csic.esresearchgate.net | Accompanies the catalytic site degeneration in SLIMP. researchgate.net |

| Functional Repurposing | Retention of aminoacylation with acquisition of new orthogonal functions. nih.govcsic.esoup.com | Involvement in processes like mitochondrial DNA replication. csic.esresearchgate.netfrontiersin.org |

Evolution of Fidelity Mechanisms and Domain Accretions in aaRSs

Accurate aminoacylation is crucial for the fidelity of protein synthesis. Aminoacyl-tRNA synthetases, including SerRS, have evolved various mechanisms to ensure that the correct amino acid is attached to the cognate tRNA. While the initial this compound formation is a key step, fidelity is maintained through precise recognition of both the amino acid and the tRNA srce.hrresearchgate.net.

For about half of the aaRSs, including some Class I enzymes, the active site alone may not be sufficient to discriminate against structurally similar non-cognate amino acids, necessitating hydrolytic editing domains to correct misacylation errors researchgate.net. While the search results did not specifically detail an editing domain for SerRS, the evolution of fidelity mechanisms in aaRSs often involves the accretion of new domains or modifications to existing ones that enhance substrate specificity or introduce proofreading activity researchgate.net.

Domain accretion is a significant evolutionary process in aaRSs, leading to more complex multi-domain structures around the conserved catalytic core csic.es. These additional domains can confer orthogonal functions beyond aminoacylation csic.esfrontiersin.org. The variable Connective Polypeptide 1 (CP1) insertion in some Class I aaRSs is an example of an editing domain that enhances amino acid fidelity researchgate.net. The evolution of these domains has played a pivotal role in refining the precision of the genetic code and, in some cases, expanding the range of amino acids incorporated into proteins nih.gov.

The interaction between SerRS and its cognate tRNA(Ser) is also critical for fidelity. tRNA-assisted optimization of amino acid binding to the active site has been observed for SerRS in organisms like yeast and plants srce.hrresearchgate.net. This mechanism involves a tRNA-induced conformational change in the enzyme's active site that enhances the specificity and efficiency of this compound formation srce.hrresearchgate.net.

Co-evolution of SerRS and its Substrates/Interacting Partners

The evolutionary history of SerRS is intimately linked with the co-evolution of its substrates (serine, ATP, and tRNA(Ser)) and other interacting protein partners.

The recognition of serine by SerRS has evolved different strategies, as seen in the zinc-dependent mechanism of methanogenic archaea compared to the mechanism in bacterial-type SerRS nih.govnih.gov. The binding of ATP and the formation of this compound are central to the catalytic cycle, and the active site architecture has evolved to facilitate these steps embopress.orgoup.com.

The co-evolution between SerRS and its cognate tRNA(Ser) is particularly evident in the adaptations of tRNA recognition elements and corresponding changes in the enzyme. While canonical tRNAs(Ser) typically possess a long variable arm recognized by a coiled-coil domain in bacterial SerRS, the highly truncated mitochondrial tRNAs(Ser) in metazoans require a distinct recognition mechanism involving characteristic extensions in both extremities and basic residues in the N-terminal helical arm of mitochondrial SerRS researchgate.netembopress.orgoup.comrcsb.org. The maintenance of mitochondria-specific SerRS subsets is necessary to aminoacylate mitochondrial tRNAs(Ser), which have experienced elevated evolutionary rates and structural divergence oup.comresearchgate.net.

Beyond its substrates, SerRS has also co-evolved with non-synthetase protein partners, particularly in eukaryotes. These interactions can modulate SerRS activity or confer additional cellular functions srce.hrresearchgate.net. For example, yeast peroxin Pex21p has been identified as a SerRS interacting protein that acts as an activator of seryl-tRNA synthetase in the aminoacylation reaction srce.hrresearchgate.net. In higher eukaryotes, SerRS is known to participate in complex formation with other synthetases and non-synthetase proteins, contributing to functions beyond translation, such as vascular development and cell cycle regulation researchgate.netresearchgate.netfrontiersin.orgoup.com.

The incorporation of selenocysteine (B57510), the 21st amino acid, also involves SerRS. SerRS initially misacylates tRNA(Sec) with serine, forming seryl-tRNA(Sec), which is then converted to selenocysteinyl-tRNA(Sec) by downstream enzymes nih.govoup.comnih.gov. This pathway, conserved across domains, highlights a specific co-evolutionary relationship between SerRS and the selenocysteine incorporation machinery oup.com.

Compound Names and PubChem CIDs

Methodological Approaches for Studying Seryl Adenylate

Structural Biology Techniques

Structural biology techniques provide high-resolution insights into the arrangement of atoms within biological molecules, revealing how seryl-adenylate binds to SerRS and the conformational changes that occur upon binding.

X-ray Crystallography of SerRS-Seryl-Adenylate Analog Complexes

X-ray crystallography has been a powerful tool for determining the three-dimensional structure of seryl-tRNA synthetase in complex with this compound or its stable analogs. These studies provide detailed information about the active site architecture, the residues involved in binding serine and ATP, and how these interactions facilitate the formation of the this compound intermediate.

Crystal structures of Thermus thermophilus seryl-tRNA synthetase complexed with ATP and this compound, as well as with a non-hydrolyzable this compound analog (5'-O-[N-(L-seryl)-sulfamoyl]adenosine, also known as Ser-SA or SerAMS), have been determined nih.govcapes.gov.brnih.govresearchgate.netnih.govresearchgate.net. These structures show that ATP binds in an unusual bent conformation, stabilized by interactions with conserved arginines and metal ions, such as manganese nih.govcapes.gov.br. The this compound intermediate is also observed within the active site, positioned for the subsequent transfer of the seryl moiety to tRNA nih.govcapes.gov.br. Analogs like Ser-SA are particularly useful as they mimic the transition state or intermediate state but are not cleaved by the enzyme, allowing for the stabilization and crystallization of the enzyme-intermediate complex nih.govresearchgate.netnih.govresearchgate.net.

Studies using X-ray crystallography have revealed that this compound and its analogs bind in a deep hydrophilic cleft within the catalytic domain of SerRS, formed by an antiparallel beta sheet and surrounding loops nih.govresearchgate.net. Specific interactions involve conserved sequence motifs, particularly motifs 2 and 3 of class II synthetases nih.govresearchgate.net. These structural studies have been instrumental in proposing reaction mechanisms, such as the in-line displacement mechanism for this compound formation nih.govcapes.gov.br.

Furthermore, comparative crystallographic studies of SerRS from different organisms, including human, Thermus thermophilus, and Candida albicans, in complex with this compound analogs have highlighted both conserved features and species-specific differences in substrate binding and enzyme conformation nih.govfao.org. For instance, binding of a this compound analog to human SerRS was shown to induce a significant conformational change in the tRNA binding domain, a feature not observed in bacterial or archaeal SerRS structures nih.gov.

Biochemical and Biophysical Methods

Biochemical and biophysical methods are essential for characterizing the kinetics and thermodynamics of this compound formation and breakdown, as well as the binding affinities of substrates and intermediates to the enzyme.

Quenched-Flow Techniques for Intermediate Trapping

Quenched-flow is a rapid mixing technique used in pre-steady-state kinetics to study fast biochemical reactions and trap transient intermediates like this compound. In this method, the enzyme is rapidly mixed with substrates for a very short time, and the reaction is then quickly "quenched" by adding a solution that stops the enzymatic activity. The amount of intermediate formed during the brief reaction time can then be measured.

Quenched-flow techniques have been applied to study the mechanism of seryl-tRNA synthetase, allowing for the investigation of the pre-steady-state kinetics of individual steps, including the formation and decay of enzyme-bound this compound nih.govnih.govoup.com. This technique can help determine the rate constants for the formation of the this compound intermediate and its subsequent transfer to tRNA. For yeast SerRS, quenched-flow experiments have provided insights into the kinetics of serine activation and its transfer to tRNA nih.govoup.com.

Pyrophosphate Exchange Assays

The ATP-pyrophosphate (PPi) exchange assay is a classic method used to measure the first partial reaction catalyzed by aminoacyl-tRNA synthetases, which is the amino acid-dependent activation of ATP to form the aminoacyl-adenylate and release PPi wikipedia.orgmdpi.combibliotekanauki.plpnas.orgnih.govoup.comru.nl. This reaction is reversible, and in the presence of inorganic pyrophosphatase (which hydrolyzes PPi to inorganic phosphate (B84403), Pi, driving the forward reaction), the aminoacyl-adenylate is formed and remains bound to the enzyme in the absence of tRNA asm.org. The PPi exchange assay measures the reverse reaction: the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of the specific amino acid and the aminoacyl-tRNA synthetase bibliotekanauki.plpnas.orgnih.govoup.comru.nl.

For seryl-tRNA synthetase, the serine-dependent ATP-PPi exchange assay is used to specifically measure the rate of this compound formation bibliotekanauki.plpnas.orgnih.govru.nl. This assay is relatively simple and widely used to assess the amino acid activation activity of the enzyme and to screen for inhibitors that affect this step pnas.orgnih.govru.nl. The assay typically involves incubating SerRS with ATP, serine, and [³²P]PPi, followed by separating the labeled ATP from the free [³²P]PPi and measuring the incorporated radioactivity bibliotekanauki.plpnas.orgnih.govru.nl. This method can also be used to determine the kinetic parameters (Km and kcat) for serine and ATP in the activation step bibliotekanauki.pl.

Interactive Data Table: Example Kinetic Parameters from Pyrophosphate Exchange Assay

| Substrate | Km (µM) bibliotekanauki.pl | kcat (s⁻¹) bibliotekanauki.pl | kcat/Km (s⁻¹µM⁻¹) bibliotekanauki.pl |

| ATP | 30 | 4 | 0.13 |

| 2'-dATP | 65 | 6 | 0.09 |

Note: Data is for lupin seryl-tRNA synthetase in pyrophosphate exchange reaction at pH 8.0, 25°C. bibliotekanauki.pl

This table illustrates how pyrophosphate exchange assays can provide quantitative data on the enzyme's efficiency with different substrates in the adenylation reaction.

Active Site Titration Assays

Active site titration is a quantitative method used to determine the concentration of catalytically active enzyme molecules in a preparation. For seryl-tRNA synthetase, this technique can be adapted to study steps involving the formation or utilization of this compound. While direct titration of the this compound intermediate itself within the enzyme active site can be challenging due to its transient nature, assays that monitor the formation of this compound or subsequent reactions dependent on a functional active site can serve as titration methods.

One common approach in aminoacyl-tRNA synthetase studies, relevant to understanding the this compound step, involves measuring ATP-pyrophosphate (PPᵢ) exchange. This reaction, catalyzed by the synthetase, involves the reversible formation of the aminoacyl-adenylate intermediate (this compound in this case) and the release of PPᵢ, followed by the attack of PPᵢ on the this compound to regenerate ATP and serine. By using radiolabeled PPᵢ, the rate and extent of this exchange can be measured. Under conditions where the enzyme concentration is limiting and substrates (serine and ATP) are in excess, the initial rate or the total amount of labeled ATP formed can be related to the concentration of active enzyme sites capable of forming the this compound intermediate. This provides an indirect measure of the active enzyme concentration and the efficiency of the adenylation step.

Another method involves monitoring the formation of the aminoacyl-adenylate directly, if stable enough or trapped within the active site, often using techniques like rapid quench flow or stopped-flow spectroscopy coupled with detection methods that can distinguish the adenylate. However, for this compound, the ATP-PPᵢ exchange assay is a more commonly cited approach for assessing the adenylation half-reaction and, by extension, the integrity of the active site responsible for this compound formation.

Computational Approaches

Computational methods play a crucial role in complementing experimental studies of seryl-tRNA synthetase and its interaction with this compound, providing insights into binding mechanisms, conformational dynamics, and evolutionary relationships.

Molecular Docking and HierDock/SCREAM for Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as serine, ATP, or potentially this compound) when bound to a protein (SerRS). This method explores various possible binding poses and scores them based on an energy function to estimate the binding affinity.

Studies have utilized molecular docking to investigate the binding of substrates like serine and ATP to the active site of SerRS, providing structural insights into the initial steps leading to this compound formation. While direct docking of the this compound intermediate might be performed, docking is more frequently applied to the stable substrates and products to understand the enzyme's recognition process.

HierDock and SCREAM are mentioned as tools for binding energy calculations. While specific applications of HierDock or SCREAM directly on this compound binding to SerRS were not prominently found in the search results, these types of tools are generally used to refine docking results and provide more accurate estimations of binding free energies. They often employ more sophisticated scoring functions or incorporate aspects of flexibility and solvation neglected in simpler docking algorithms. Such calculations can help to quantify the strength of the interaction between the enzyme active site and the this compound intermediate or its precursors, aiding in understanding the catalytic efficiency.

Molecular Dynamics Simulations to Elucidate Conformational Changes

Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time. For seryl-tRNA synthetase, MD simulations can provide dynamic insights into the conformational changes that occur during substrate binding, catalysis, and product release, including the formation and presence of the this compound intermediate in the active site.

MD simulations can reveal how the enzyme's active site residues interact with serine, ATP, and the transient this compound, showing the flexibility and rearrangements of the protein structure throughout the catalytic cycle. These simulations can help visualize the transition states and intermediate steps, offering a dynamic picture that is often difficult to capture experimentally. For instance, MD can illustrate how the binding of serine and ATP induces conformational shifts in SerRS that are necessary for the adenylation reaction to proceed and for the this compound to be correctly positioned for the subsequent transfer to tRNA. Studies on other aminoacyl-tRNA synthetases have used MD to explore the dynamics of the editing site and how it discriminates against misactivated aminoacyl-adenylates, suggesting similar approaches could be applied to SerRS to study potential proofreading mechanisms related to this compound.

Sequence Alignment and Phylogenetic Analysis

Sequence alignment and phylogenetic analysis are fundamental bioinformatics techniques used to compare the amino acid sequences of proteins across different species. For seryl-tRNA synthetase, these methods are invaluable for identifying conserved regions within the protein sequence, which often correspond to functionally important domains, including the active site responsible for this compound formation and the tRNA binding site.

By aligning SerRS sequences from a diverse range of organisms, researchers can pinpoint highly conserved amino acid residues that are likely critical for substrate binding (serine and ATP), catalysis of this compound formation, and interaction with the this compound intermediate itself. Mutations in these conserved residues are often found to impair or abolish enzyme activity.

Phylogenetic analysis uses sequence alignments to infer evolutionary relationships between different SerRS enzymes. This can help understand the evolutionary history of the enzyme and how its sequence and structure have diverged or been conserved across different branches of life. Such analysis can also provide context for understanding why certain structural or mechanistic features related to this compound formation are conserved across diverse organisms, highlighting their essential role in protein synthesis. Comparing the SerRS phylogeny with the phylogeny of other components of the protein synthesis machinery can also reveal co-evolutionary patterns.

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of Conformational Dynamics during Seryl-Adenylate Turnover

The formation and utilization of this compound by SerRS involve intricate conformational changes in the enzyme and its substrates. While crystal structures have provided snapshots of SerRS in complex with this compound analogs, a complete understanding of the dynamic transitions during the entire catalytic cycle is still lacking nih.govembopress.orgresearchgate.net. The precise sequence and timing of these conformational shifts, from initial substrate binding (serine and ATP) to this compound formation, tRNA binding, and subsequent seryl transfer, remain areas of active investigation. Future research should focus on employing techniques such as time-resolved crystallography, cryo-electron microscopy of transient states, and advanced spectroscopic methods coupled with molecular dynamics simulations to capture the full spectrum of these dynamic events researchgate.netresearchgate.net. Understanding these dynamics is crucial for comprehending the efficiency and regulation of seryl-tRNA synthesis and the potential impact of conformational changes on proofreading mechanisms and non-canonical functions.

Characterizing this compound Intermediates in vivo

While this compound is a well-established intermediate in vitro, its transient nature and low cellular concentration make its direct detection and characterization in living cells challenging nih.gov. Elucidating the in vivo concentration, localization, and metabolic fate of this compound is essential for a complete picture of serine activation and utilization. Current methods often rely on indirect measurements or the study of stable analogs. Future research needs to develop highly sensitive and specific in vivo probes and techniques, such as advanced mass spectrometry-based approaches or genetically encoded sensors, to directly monitor this compound dynamics within cellular compartments nih.gov. This will provide critical insights into how this compound levels are regulated in response to cellular conditions, metabolic status, and stress, and how these levels might influence both canonical and non-canonical pathways.

Exploring the Precise Mechanisms of Misactivation Proofreading

Seryl-tRNA synthetase, like many other aaRSs, possesses proofreading mechanisms to correct errors, such as the misactivation of near-cognate amino acids like threonine nih.govfrontiersin.org. While pre-transfer proofreading (hydrolysis of misactivated aminoacyl-adenylate before tRNA binding) and post-transfer proofreading (hydrolysis of mischarged tRNA) are known mechanisms, the precise molecular steps and the relative contributions of these pathways in the context of this compound are not fully understood frontiersin.orgresearchgate.net. Specifically, the role of tRNA in influencing the conformation of the active site to enhance the specificity of amino acid recognition and proofreading of this compound remains an open question srce.hr. Future studies should utilize a combination of structural biology, site-directed mutagenesis, and detailed kinetic analyses to dissect the proofreading pathways. Investigating the interplay between SerRS, this compound, and tRNA during error correction will provide a deeper understanding of the mechanisms that ensure the high fidelity of protein synthesis srce.hr.

Investigating Novel Biological Roles of this compound and SerRS Beyond Canonical Aminoacylation

Increasing evidence suggests that aminoacyl-tRNA synthetases, including SerRS, have functions beyond their traditional role in protein synthesis mdpi.commdpi.comfrontiersin.orgfrontiersin.org. These "non-canonical" or "moonlighting" functions can involve protein-protein interactions, signaling, and regulatory roles mdpi.comfrontiersin.orgfrontiersin.org. While some non-canonical roles of SerRS have been identified, such as its involvement in vascular development and stress responses, the extent to which this compound itself participates in these alternative pathways is largely unexplored mdpi.commdpi.comnih.gov. It is possible that this compound acts as a signaling molecule or is involved in metabolic pathways distinct from protein synthesis. Future research should systematically investigate potential interactions of SerRS and this compound with other cellular factors and pathways using approaches like proteomics, metabolomics, and cell-based assays mdpi.com. Identifying novel binding partners or reaction products involving this compound could reveal entirely new biological roles for this molecule and its cognate synthetase.

Design and Characterization of Novel this compound Analogs as Biochemical Probes

Stable analogs of this compound have been invaluable tools for structural and mechanistic studies of SerRS nih.govembopress.orgnih.govnih.gov. However, the design of novel analogs with improved properties, such as increased stability in biological environments, cell permeability, or specific modifications for imaging or pull-down experiments, is crucial for future research nih.govkuleuven.be. Developing analogs that can be used to trap specific conformational states of SerRS or to track this compound metabolism in vivo would significantly advance the field. Future research should focus on the rational design and synthesis of such probes, followed by rigorous biochemical and cell-based characterization to validate their utility kuleuven.be. These novel tools will be essential for addressing many of the unanswered questions regarding this compound dynamics, in vivo characterization, and non-canonical functions.

Deeper Understanding of Evolutionary Pathways Leading to SerRS Diversity

Seryl-tRNA synthetases exhibit structural and mechanistic diversity across different organisms and even within different cellular compartments (e.g., cytosolic vs. mitochondrial SerRS) embopress.orgnih.govasm.orgnih.gov. For instance, atypical SerRSs found in some archaea utilize a zinc-dependent mechanism for serine recognition, distinct from the mechanism in bacterial and eukaryotic SerRSs nih.gov. Mammalian mitochondrial SerRS also shows unique features in tRNA recognition embopress.org. A deeper understanding of the evolutionary pressures and pathways that led to this diversity in SerRS structure, function, and this compound handling is needed asm.orgnih.govdntb.gov.ua. Future research should involve comprehensive comparative genomics, phylogenetic analysis, and structural and biochemical characterization of SerRSs from a wide range of organisms asm.orgnih.gov. This will shed light on how the this compound formation and utilization machinery has adapted and evolved, potentially revealing insights into the fundamental principles of enzyme evolution and the origins of the genetic code nih.govdntb.gov.ua.

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the structural conformation of seryl-adenylate in enzymatic reactions?

- Methodological Answer : X-ray crystallography and cryo-electron microscopy are primary techniques for resolving this compound’s structural interactions with enzymes like seryl-tRNA synthetase (SerRS). For example, Belrhali et al. (1995) used crystallography to reveal the binding pocket geometry of SerRS during this compound synthesis . Researchers should ensure enzyme-substrate co-crystallization under controlled pH and temperature to stabilize the adenylate intermediate. Include data validation via molecular dynamics simulations to confirm structural stability .

Q. How can researchers validate the specificity of this compound formation in vitro?

- Methodological Answer : Use ATP-PPi exchange assays to measure amino acid activation kinetics. Radiolabeled <sup>32</sup>P-PPi incorporation confirms adenylate formation. Control experiments with non-cognate amino acids (e.g., threonine, cysteine) and heterologously expressed aaRSs (e.g., threonyl-tRNA synthetase) can rule out cross-reactivity, as demonstrated in substrate tolerance studies . Include negative controls without SerRS to confirm enzyme dependency .

Q. What are the key steps for reproducing this compound synthesis in a laboratory setting?

- Methodological Answer : Follow protocols for recombinant SerRS purification (e.g., from E. coli expression systems) and optimize reaction conditions:

Prepare a reaction buffer (pH 7.5–8.0) with Mg<sup>2+</sup>, ATP, and serine.

Monitor adenylate formation via HPLC or mass spectrometry.

Validate results using kinetic assays (e.g., pyrophosphate release quantification).

Document all variables (e.g., enzyme concentration, incubation time) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity studies of this compound-dependent enzymes?

- Methodological Answer : Address discrepancies by:

Conducting systematic mutagenesis of enzyme active sites (e.g., SerRS) to identify residues critical for this compound binding.

Comparing kinetic parameters (Km, kcat) across orthologs (e.g., bacterial vs. human SerRS).

Using isothermal titration calorimetry (ITC) to measure binding affinities under varying conditions.

For example, AbmF enzyme specificity was confirmed by testing non-cognate adenylates (e.g., tyrosyl-adenylate) and analyzing reaction products via LC-MS . Cross-reference findings with structural data to reconcile mechanistic differences .

Q. What statistical and analytical frameworks are recommended for interpreting this compound kinetic data with high variability?

- Methodological Answer :

- Apply error-weighted nonlinear regression to fit Michaelis-Menten curves, reporting confidence intervals for Km and Vmax.

- Use ANOVA or t-tests to compare datasets with biological replicates (n ≥ 3).

- For high-throughput data (e.g., proteomics), employ false discovery rate (FDR) correction.

- Transparently document outliers and justify exclusion criteria to avoid bias .

Q. How should researchers design experiments to investigate this compound’s role in non-canonical pathways (e.g., metabolic signaling)?

- Methodological Answer :

Use isotopic tracing (<sup>13</sup>C-serine) to track this compound incorporation into non-ribosomal peptides or secondary metabolites.

Employ genetic knockouts (e.g., CRISPR/Cas9 SerRS deletion) and rescue assays to confirm phenotype dependency on adenylate synthesis.

Integrate multi-omics data (transcriptomics, metabolomics) to map pathway interactions.

Ensure hypothesis-driven experimental design with controls for off-target effects .

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of this compound experiments in publications?

- Methodological Answer :

- Follow the STAR Methods framework: detail sample preparation (e.g., SerRS purification steps ), instrument parameters (e.g., HPLC gradient profiles), and statistical tests.

- Deposit raw data (e.g., crystallography structure factors, kinetic datasets) in public repositories (PDB, Zenodo).

- Provide step-by-step protocols for critical assays (e.g., adenylate quantification) to enable replication .

Q. How can researchers address conflicting findings in this compound inhibition studies?

- Methodological Answer :

- Perform meta-analyses of published inhibition constants (Ki), adjusting for experimental variables (pH, temperature).

- Validate discrepancies using orthogonal methods (e.g., surface plasmon resonance vs. ITC).

- Discuss limitations (e.g., assay sensitivity, enzyme source purity) in the context of contradictory results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.